Pridopidina

Descripción general

Descripción

Pridopidina es un fármaco en investigación de molécula pequeña administrado por vía oral. Es un agonista selectivo y potente del receptor Sigma-1, actualmente en desarrollo por Prilenia Therapeutics. This compound se encuentra en la fase final de desarrollo clínico para el tratamiento de enfermedades neurodegenerativas como la enfermedad de Huntington y la esclerosis lateral amiotrófica .

Aplicaciones Científicas De Investigación

Pridopidina tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo para estudiar las interacciones y afinidades de unión del receptor Sigma-1.

Biología: Investigado por sus efectos neuroprotectores en varios modelos celulares y animales.

Medicina: En ensayos clínicos para el tratamiento de la enfermedad de Huntington y la esclerosis lateral amiotrófica. Ha demostrado potencial para mejorar la función motora y ralentizar la progresión de la enfermedad.

Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos a enfermedades neurodegenerativas .

Mecanismo De Acción

Pridopidina funciona uniéndose y activando el receptor Sigma-1 ubicado en la membrana asociada a la mitocondria del retículo endoplásmico. El receptor Sigma-1 regula procesos celulares clave cruciales para la salud y supervivencia neuronal. La activación del receptor Sigma-1 por this compound demuestra efectos neuroprotectores, incluyendo la mejora de la función mitocondrial, la reducción del estrés del retículo endoplásmico y la restauración de la plasticidad sináptica .

Compuestos similares:

Dextrometorfano: Otro agonista del receptor Sigma-1 con propiedades neuroprotectoras.

Fluvoxamina: Un antidepresivo que también actúa sobre el receptor Sigma-1.

Donepezilo: Utilizado en la enfermedad de Alzheimer, tiene actividad agonista del receptor Sigma-1.

Comparación: this compound es única en su alta selectividad y potencia para el receptor Sigma-1. A diferencia de otros compuestos, this compound ha mostrado beneficios de tratamiento consistentes en múltiples medidas independientes importantes para pacientes con enfermedades neurodegenerativas. Su robusta ocupación del receptor Sigma-1 con mínima interacción con otros receptores lo distingue de compuestos similares .

Análisis Bioquímico

Biochemical Properties

Pridopidine interacts with the Sigma-1 receptor (S1R), an intracellular protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) . The S1R regulates key cellular processes crucial to neuronal health and survival . Pridopidine’s activation of the S1R demonstrates neuroprotective effects in numerous models of neurodegenerative diseases .

Cellular Effects

Pridopidine exhibits a neuroprotective effect against mutant Huntingtin (mHTT)-induced cell death in mouse primary HD neurons and human HD iPSCs . It restores the impaired synaptic plasticity in HD neurons, enhances mitochondrial function, upregulates BDNF transport and secretion, reduces ER stress and restores dendritic spine abnormalities in HD and AD models .

Molecular Mechanism

Pridopidine works by binding and activating the Sigma-1 receptor (S1R) located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) . The S1R regulates key cellular processes crucial to neuronal health and survival . Selective activation of the S1R is a promising therapeutic target for treating neurodegenerative and neurodevelopmental disorders .

Temporal Effects in Laboratory Settings

In the PRIDE-HD Ph2 trial, pridopidine 45 mg bid showed a beneficial effect vs placebo on Total Functional Capacity (TFC) at Week 52 . In the PROOF-HD phase 3 trial, pridopidine 45 mg bid showed a beneficial effect vs placebo on TFC at Week 65 .

Dosage Effects in Animal Models

In HD animal models, pridopidine exerts neuroprotective effects and improves behavioral and motor functions . Pridopidine binds primarily to the Sigma-1 receptor, which mediates its neuroprotective properties .

Metabolic Pathways

Pridopidine shows highest affinity to the Sigma-1 receptor (S1R) and enhances neuroprotection via the S1R in preclinical studies . The S1R is a chaperone protein localized in mitochondria-associated endoplasmic reticulum (ER) membranes, a signaling platform that regulates Ca 2+ signaling, reactive oxygen species (ROS) and mitochondrial fission .

Transport and Distribution

Pridopidine is an orally administrated small molecule investigational drug . It is a selective and potent Sigma-1 Receptor (S1R) agonist . It is currently in late-stage clinical development for Huntington’s disease (HD) and amyotrophic lateral sclerosis (ALS) .

Subcellular Localization

Pridopidine prevents the disruption of mitochondria-ER contact sites and improves the co-localization of inositol 1,4,5-trisphosphate receptor (IP3R) and its chaperone S1R with mitochondria in YAC128 neurons . This leads to increased mitochondrial activity, elongation, and motility .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de pridopidina implica múltiples pasos, comenzando con la preparación de la estructura principal de piperidina. Los pasos clave incluyen:

Formación del núcleo de piperidina: El núcleo de piperidina se sintetiza mediante una serie de reacciones que involucran la ciclación de precursores apropiados.

Reacciones de sustitución: La estructura principal se somete a reacciones de sustitución para introducir los grupos propil y metilsulfonilo.

Ensamblaje final: El producto final se obtiene mediante procesos de purificación y cristalización.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las técnicas avanzadas, como la química de flujo continuo y la síntesis automatizada, pueden emplearse para mejorar la eficiencia y la escalabilidad .

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden dirigirse al grupo sulfonilo, convirtiéndolo de nuevo al sulfuro correspondiente.

Sustitución: El anillo aromático en this compound puede participar en reacciones de sustitución aromática electrofílica.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.

Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.

Reactivos de sustitución: Halógenos, agentes nitrantes.

Principales productos formados:

Sulfóxidos y sulfonas: Formados mediante oxidación.

Sulfuros: Formados mediante reducción.

Aromáticos sustituidos: Formados mediante sustitución aromática electrofílica.

Comparación Con Compuestos Similares

Dextromethorphan: Another Sigma-1 Receptor agonist with neuroprotective properties.

Fluvoxamine: An antidepressant that also acts on the Sigma-1 Receptor.

Donepezil: Used in Alzheimer’s disease, has Sigma-1 Receptor agonist activity.

Comparison: Pridopidine is unique in its high selectivity and potency for the Sigma-1 Receptor. Unlike other compounds, pridopidine has shown consistent treatment benefits across multiple independent measures important to patients with neurodegenerative diseases. Its robust occupancy of the Sigma-1 Receptor with minimal interaction with other receptors sets it apart from similar compounds .

Propiedades

IUPAC Name |

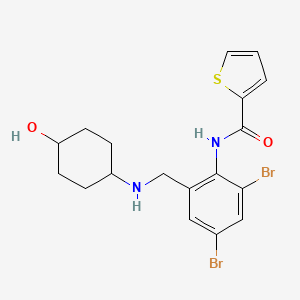

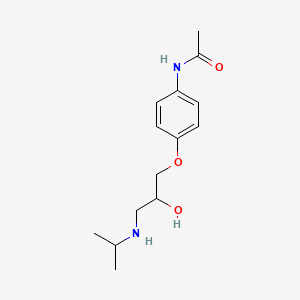

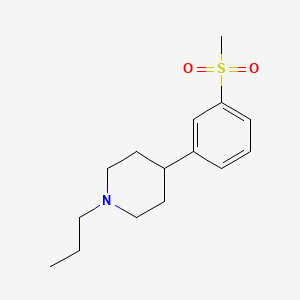

4-(3-methylsulfonylphenyl)-1-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-6,12-13H,3,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKUEOZJFIXDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188225 | |

| Record name | Pridopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

ACR16 belongs to a novel class of drugs, characterised as dopaminergic stabilisers, CNS active compounds that can both enhance and counteract dopaminergic effects in the brain depending on the initial level of dopaminergic activity. ARC16 works to "smooth" the many functions of this neurotransmitter chemical in striatum and other areas of the brain. Thus they have the ability to stabilize behavioural and motor disturbances caused by neurological and psychiatric disorders. They do this in pathological states without compromising normal thought processes or motor functions. | |

| Record name | ACR-16 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

346688-38-8 | |

| Record name | Pridopidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346688-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pridopidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346688388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pridopidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pridopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pridopidine free base | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIDOPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4TW8S2VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.